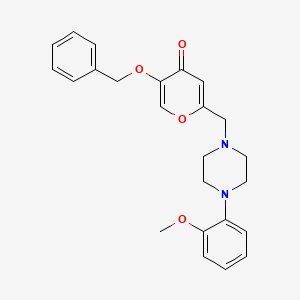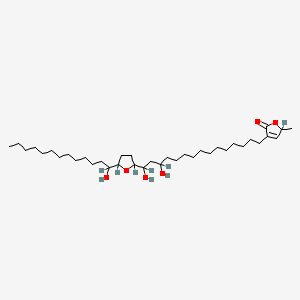
5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and researchers are exploring its potential in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Role in DNA Binding and Cellular Uptake
Compounds similar to 5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for chromosome and nuclear staining, flow cytometry, and plant cell biology, highlighting their importance in genetic and cellular studies Issar & Kakkar, 2013.
Antioxidant Properties and Disease Prevention
Chromones and their derivatives, including structures similar to the subject compound, have been identified for their antioxidant potential. These compounds neutralize active oxygen and interrupt free radical processes, which can prevent or delay cell impairment leading to various diseases. This class of compounds, therefore, plays a significant role in exploring new therapeutic agents with antioxidant properties Yadav et al., 2014.
Potential in Cancer Therapy
Research into compounds like 5-(benzyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has shown promising antineoplastic properties. A review of novel series of related compounds demonstrates their cytotoxic properties, often surpassing contemporary anticancer drugs in potency. These molecules have shown potential in inducing apoptosis, generating reactive oxygen species, and modulating drug resistance, making them strong candidates for anticancer drug development Hossain et al., 2020.
Antimicrobial Applications
Monoterpenes like p-Cymene, structurally related to the discussed compound, have been extensively studied for their antimicrobial effects. These substances, found in over 100 plant species, have shown a wide range of biological activities, including antimicrobial effects. Such properties are particularly relevant in the search for new substances with antimicrobial properties to address the global challenge of antimicrobial resistance Marchese et al., 2017.
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-23-10-6-5-9-21(23)26-13-11-25(12-14-26)16-20-15-22(27)24(18-29-20)30-17-19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLQWNVVNHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)


![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)
![2-[(4-Methylfuran-2-yl)methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2928976.png)

![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)



